[(Dichlorophosphanyl)methyl]phosphonothioic dichloride
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Overview
Description
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula CH₃Cl₂PS. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of both phosphorus and sulfur atoms, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride can be synthesized through the reaction of methyldichlorophosphine with sulfuryl chloride. The reaction proceeds as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] This method involves the oxidation of methyldichlorophosphine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily participates in substitution reactions with nucleophiles, leading to the formation of various organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted organophosphorus compounds .
Scientific Research Applications
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Dichlorophosphanyl)methyl]phosphonothioic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. Its molecular targets include nucleophilic sites on organic molecules, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic dichloride: Similar in structure but lacks the sulfur atom.
Methanephosphonyl chloride: Another related compound with similar reactivity.
Dichloromethylphosphine oxide: Shares similar chemical properties but differs in specific applications.
Uniqueness
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in various fields of research and industry .
Properties
CAS No. |
63366-50-7 |
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Molecular Formula |
CH2Cl4P2S |
Molecular Weight |
249.8 g/mol |
IUPAC Name |
dichloro-(dichlorophosphanylmethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH2Cl4P2S/c2-6(3)1-7(4,5)8/h1H2 |
InChI Key |
WXHKJNGJTCALPA-UHFFFAOYSA-N |
Canonical SMILES |
C(P(Cl)Cl)P(=S)(Cl)Cl |
Origin of Product |
United States |
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